molecular formula C25H25KN2O6S2 B12716464 Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt CAS No. 94166-46-8

Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt

Cat. No.: B12716464
CAS No.: 94166-46-8
M. Wt: 552.7 g/mol
InChI Key: RCIVRERZMVXAKE-UHFFFAOYSA-M
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Description

Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core with sulphonatopropyl groups, making it highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt typically involves the following steps:

    Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of condensation reactions involving quinoline derivatives.

    Introduction of Sulphonatopropyl Groups: The sulphonatopropyl groups are introduced via sulfonation reactions using reagents such as 1,3-propane sultone.

    Final Assembly: The final compound is assembled by reacting the sulphonatopropyl-substituted quinoline with potassium salts under controlled conditions to form the desired potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.

    Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinolinium oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinium compounds depending on the nucleophile used.

Scientific Research Applications

Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving cell signaling and molecular interactions due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Hydrogen 1-(3-sulphonatopropyl)-2-((1-(3-sulphonatopropyl)-1H-quinolin-2-ylidene)methyl)quinolinium, potassium salt can be compared with other similar compounds such as:

    4-methyl-1-(3-sulphonatopropyl)pyridinium: Similar in structure but with a pyridinium core instead of a quinolinium core.

    N-3-Sulfopropyl-4-methylpyridinium: Another pyridinium derivative with sulphonatopropyl groups.

The uniqueness of this compound lies in its quinolinium core, which imparts distinct chemical and biological properties compared to pyridinium-based compounds .

Properties

CAS No.

94166-46-8

Molecular Formula

C25H25KN2O6S2

Molecular Weight

552.7 g/mol

IUPAC Name

potassium;3-[(2Z)-2-[[1-(3-sulfonatopropyl)quinolin-1-ium-2-yl]methylidene]quinolin-1-yl]propane-1-sulfonate

InChI

InChI=1S/C25H26N2O6S2.K/c28-34(29,30)17-5-15-26-22(13-11-20-7-1-3-9-24(20)26)19-23-14-12-21-8-2-4-10-25(21)27(23)16-6-18-35(31,32)33;/h1-4,7-14,19H,5-6,15-18H2,(H-,28,29,30,31,32,33);/q;+1/p-1

InChI Key

RCIVRERZMVXAKE-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=C/C(=C/C3=[N+](C4=CC=CC=C4C=C3)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=CC3=[N+](C4=CC=CC=C4C=C3)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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